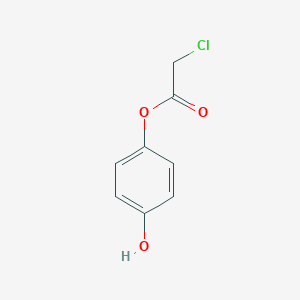

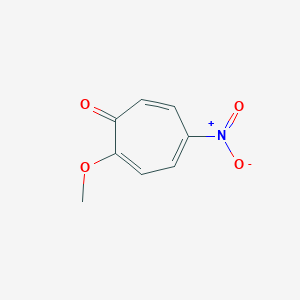

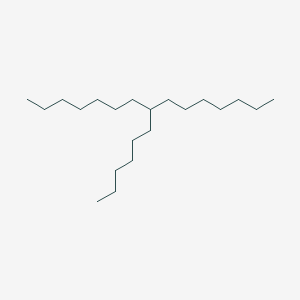

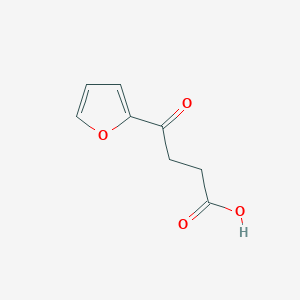

4-(呋喃-2-基)-4-氧代丁酸

描述

Synthesis Analysis

- Synthesis Approach : A method for synthesizing substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids involves the reaction of 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide (Igidov et al., 2022).

- Additional Synthesis Techniques : Efficient synthesis of 2-alkyl-3-furoic acids has been developed using lithium dianion of 4-oxo-2-phenylthiobutanoic acid ethylene acetal (Tius & Savariar, 1985).

Molecular Structure Analysis

- Molecular Structure Characterization : The molecular structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using IR, (1)H NMR, and single crystal X-ray diffraction studies. Vibrational wavenumbers were computed using HF and DFT methods (Raju et al., 2015).

Chemical Reactions and Properties

- Chemical Reactivity : Reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagent lead to the formation of complex molecules, as demonstrated in studies using 2-(aminophenyl)methanol (Amalʼchieva et al., 2022).

- Tandem Achmatowicz Rearrangement : A synthesis method involving tandem Achmatowicz rearrangement and acetalization of 1-[5-(hydroxyalkyl)-furan-2-yl]-cyclobutanols has been reported, leading to dispiroacetals and subsequent ring-expansion to form 6,7-dihydrobenzofuran-4(5H)-ones (Peng et al., 2018).

Physical Properties Analysis

- FT-IR Analysis : FT-IR spectrum of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was analyzed, revealing insights into its physical properties (Raju et al., 2015).

Chemical Properties Analysis

- NBO Analysis : Stability of the molecule arising from hyper-conjugative interactions and charge delocalization was analyzed using NBO analysis for molecules like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (Raju et al., 2015).

- HOMO and LUMO Analysis : The HOMO and LUMO analysis was used to determine charge transfer within molecules, which is crucial for understanding their chemical properties (Raju et al., 2015).

科学研究应用

抗炎活性:从2,4-二氧代丁-2-烯酸和呋喃-2-甲酰肼合成的取代的2-(2-(呋喃-2-甲酰)肼基)-4-氧代丁酸,表现出显著的抗炎活性。这些化合物发生分子内环化,形成相应的N'-(2-氧代呋喃-3(2H)-基亚甲基)呋喃-2-甲酰肼,这些化合物负责该活性 (Igidov et al., 2022)。

融合三环系统的合成:4-烷基(芳基)-取代的4-氧代丁酸和3H-呋喃-2-酮与1,3-双亲核亲核试剂的反应导致不同的融合三环系统的形成,取决于初始底物。这突显了该化合物在有机合成中的多功能性 (Grinev et al., 2017)。

抗结核药物:从4-氧代丁酸衍生的新型呋喃偶联喹啉二酰胺杂化支架显示出强效的抗结核活性。这些化合物经合成并进行体外活性筛选,抑制结核分枝杆菌H37Rv株的生长在低浓度下 (Rajpurohit et al., 2019)。

抗氧化活性:从甲基-4-(呋喃-2-基)-4-氧代丁酸酯合成的席夫碱表现出抗氧化活性,根据DPPH自由基清除评估。这表明在需要抗氧化性能的领域可能有潜在应用 (Yasa, 2018)。

呋[3,4-c]呋喃的合成:2-炔基-2-重氮-3-氧代丁酸酯,与醋酸二钾处理,产生呋[3,4-c]呋喃。这个过程涉及碳氧化物加成到乙炔π键,随后环化,突显了该化合物在复杂有机合成中的作用 (Padwa & Kinder, 1993)。

镇痛活性:从取代的4-芳基-2-[2-(呋喃-2-基甲酰)肼基亚甲基]-4-氧代丁酸合成的N'-(5-芳基-2-氧代呋喃-3(2H)-基亚甲基)呋喃-2-甲酰肼,在动物模型中显示出镇痛活性,表明它们在疼痛管理中的潜力 (Igidov et al., 2022)。

属性

IUPAC Name |

4-(furan-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIZXFWNDLSDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395622 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)-4-oxobutanoic acid | |

CAS RN |

10564-00-8 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。